Product packaging for DL-threo-4-Fluoroglutamic acid(Cat. No.:CAS No. 91383-47-0)

DL-threo-4-Fluoroglutamic acid

Cat. No.: B3043720
CAS No.: 91383-47-0
M. Wt: 165.12 g/mol
InChI Key: JPSHPWJJSVEEAX-HRFVKAFMSA-N
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Description

Diastereomeric Forms: Threo and Erythro Isomers

Diastereomers are stereoisomers that are not mirror images of one another and have different physical properties. In the case of 4-fluoroglutamic acid, the two diastereomeric forms are designated as threo and erythro. This nomenclature describes the relative configuration of the substituents at the C2 and C4 chiral centers.

Threo Isomer: In the threo form, the amino group at C2 and the fluorine atom at C4 are on opposite sides when the carbon backbone is drawn in a Fischer projection.

Erythro Isomer: In the erythro form, the amino group at C2 and the fluorine atom at C4 are on the same side in a Fischer projection.

The synthesis of 4-fluoroglutamic acid typically yields a mixture of these racemic diastereomers. nih.gov The separation of the threo and erythro forms is a critical step for research, as they exhibit distinct biological activities. This separation can be achieved through methods like preferential crystallization of their derivatives, such as dimethyl or diisopropyl esters. ucd.ie

Enantiomeric Considerations: D and L Forms

Each diastereomer (threo and erythro) is itself a racemic mixture, meaning it consists of an equal amount of two enantiomers. Enantiomers are non-superimposable mirror images of each other. They are designated as D (dextrorotatory) and L (levorotatory) based on the configuration at the alpha-carbon, analogous to the standard amino acids.

This results in a total of four stereoisomers:

L-threo-4-Fluoroglutamic acid

D-threo-4-Fluoroglutamic acid

L-erythro-4-Fluoroglutamic acid

D-erythro-4-Fluoroglutamic acid

The resolution of these enantiomers from the racemic diastereomeric pairs is often a challenging process. Techniques include the formation of diastereomeric salts with chiral amines or enzymatic methods. ucd.ie For instance, the enzyme aminoacylase (B1246476) has been used to resolve the enantiomers of N-chloroacetyl derivatives. ucd.ie Another approach involves the use of E. coli glutamate (B1630785) decarboxylase to process one enantiomer, allowing for the isolation of the other. ucd.ie

Table 1: Stereoisomers of 4-Fluoroglutamic Acid

Diastereomer Enantiomer Full Name
Threo L L-threo-4-Fluoroglutamic acid
Threo D D-threo-4-Fluoroglutamic acid
Erythro L L-erythro-4-Fluoroglutamic acid
Erythro D D-erythro-4-Fluoroglutamic acid

Importance of Stereochemical Purity in Biochemical Investigations

The precise three-dimensional structure of a molecule is crucial for its interaction with biological systems, particularly with enzymes and receptors, which are themselves chiral. The different stereoisomers of 4-fluoroglutamic acid exhibit markedly different biological and pharmacological activities, making stereochemical purity an absolute requirement for meaningful biochemical studies. thno.org

Enzyme Inhibition and Substrate Activity:

Research has consistently shown that the biological effects of 4-fluoroglutamic acid are highly stereospecific.

Folylpolyglutamate Synthetase: A study on rat liver folylpolyglutamate synthetase revealed a significant difference in activity between the diastereomers. DL-threo-4-Fluoroglutamate was found to be an effective, concentration-dependent inhibitor of the enzyme. nih.gov In contrast, the DL-erythro isomer was only weakly inhibitory. nih.gov Furthermore, the threo isomer acted as an alternate substrate for the enzyme, being incorporated into a dipeptide product, whereas the erythro isomer was poorly incorporated. nih.gov

Table 2: Differential Activity of 4-Fluoroglutamate Diastereomers on Folylpolyglutamate Synthetase

Isomer Form Activity Finding
DL-threo Effective Inhibitor Acts as a concentration-dependent inhibitor and an alternate substrate. nih.gov
DL-erythro Weak Inhibitor Shows weak inhibitory action and is poorly incorporated as a substrate. nih.gov

Glutamate Decarboxylase (GAD): The inhibition of rat brain glutamate decarboxylase also demonstrates stereospecificity. All four stereoisomers of 4-fluoroglutamate were found to be competitive inhibitors of the enzyme, but with different potencies. nih.gov The D-erythro isomer was the most potent inhibitor, with the lowest Ki value, indicating the tightest binding to the enzyme. nih.govresearchgate.net

Table 3: Inhibitory Effect (Ki values) of 4-Fluoroglutamate Stereoisomers on Rat Brain GAD

Stereoisomer Ki Value (M)
D-erythro 2 x 10⁻³
D-threo 1.1 x 10⁻²
L-erythro 1.1 x 10⁻²

Data sourced from Drasata et al. (2000). nih.gov

Stereoselective Metabolism and Imaging:

The importance of stereochemistry extends to metabolism and its application in medical imaging.

Bacterial Degradation: Certain bacteria can selectively degrade the L-isomers of 4-fluoroglutamate, leaving the D-enantiomer untouched. ucd.ie This stereospecific enzymatic degradation not only highlights the distinct biological handling of the enantiomers but also presents a potential biocatalytic method for resolving racemic mixtures. ucd.ie

PET Imaging: In the field of Positron Emission Tomography (PET), fluorinated analogs of amino acids are used to image metabolic processes in tumors. Studies using 18F-labeled 4-fluoroglutamine (B592507) (a closely related derivative) have shown that tumor cell uptake is highly stereoselective. snmjournals.org The (2S,4R) isomer, in particular, was identified as a suitable tracer, demonstrating that the naturally occurring L-configuration at the C2 carbon (2S) is crucial for transport into cancer cells. snmjournals.orgresearchgate.net The specific stereochemistry is essential for the tracer to be recognized by amino acid transporters and become trapped within the cell, which is the basis of its imaging capability. snmjournals.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8FNO4 B3043720 DL-threo-4-Fluoroglutamic acid CAS No. 91383-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-2-amino-4-fluoropentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSHPWJJSVEEAX-HRFVKAFMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919779
Record name (4S)-4-Fluoro-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91383-48-1
Record name (4S)-4-Fluoro-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Focus: the Inhibitory Action of Dl Threo 4 Fluoroglutamic Acid

A Chain-Terminating Inhibitor of Folylpolyglutamate Synthesis

Research using partially purified folylpolyglutamate synthetase from rat liver has demonstrated that DL-threo-4-Fluoroglutamic acid is an effective, concentration-dependent inhibitor of the polyglutamylation process. nih.gov This inhibition affects the addition of glutamate (B1630785) residues to both tetrahydrofolate and the antifolate drug methotrexate (B535133). nih.gov In stark contrast, the erythro isomer of 4-fluoroglutamate shows only weak inhibitory activity. nih.gov

The mechanism of inhibition is particularly noteworthy. This compound acts as an alternative substrate for the enzyme, being incorporated into the growing polyglutamate chain almost as efficiently as natural L-glutamate itself. nih.gov The resulting product, a pteroyl-dipeptide containing a terminal 4-fluoroglutamate residue, is an exceptionally poor substrate for the subsequent addition of another glutamate molecule. nih.gov This effectively halts the elongation of the polyglutamate tail, leading to the designation of this compound as a "leaky" chain-terminating inhibitor. nih.gov

Enzymatic Product Analysis

The chain-termination mechanism was confirmed through detailed product analysis. nih.gov

When tetrahydrofolate and DL-threo-4-fluoroglutamate were used as substrates, the resulting product was identified as p-aminobenzoylglutamyl-γ-(4-fluoro)glutamate . nih.gov

Similarly, when methotrexate was the substrate, the reaction yielded 4-NH₂-CH₃PteGlu-γ-(4-fluoro)glutamate . nih.gov

Further experiments showed that these fluoroglutamate-containing dipeptide products were at least 15 times less effective as substrates for further glutamylation compared to their natural diglutamyl counterparts. nih.gov Only under "forcing conditions" were trace amounts of a product detected that suggested the addition of a second 4-fluoroglutamate molecule. nih.gov

Relevance in Antifolate Drug Research

The ability of this compound to terminate polyglutamylation has significant implications for antifolate cancer therapy. The cytotoxicity of drugs like methotrexate is closely linked to their conversion into polyglutamate forms within the cell. nih.gov These polyglutamated forms are retained more effectively in the cell, leading to prolonged inhibition of dihydrofolate reductase and, consequently, sustained therapeutic effects. nih.gov

By incorporating a 4-fluoroglutamate moiety into methotrexate to create γ-fluoromethotrexate (FMTX), researchers found that the resulting analog was a very poor substrate for folylpolyglutamate synthetase. nih.govacs.org While FMTX was nearly as potent an inhibitor of dihydrofolate reductase as methotrexate, its inability to be polyglutamylated resulted in a dramatic reduction in its long-term toxicity to cells after the drug was removed from the culture medium. nih.gov This line of research strongly supports the model that the prolonged action of methotrexate is a direct result of its metabolic conversion to polyglutamates and highlights the utility of compounds like this compound in probing such biochemical pathways. tandfonline.comnih.gov

Synthetic Methodologies for Dl Threo 4 Fluoroglutamic Acid and Its Stereoisomers

Chemical Synthesis Approaches

Chemical synthesis provides the foundational routes to 4-fluoroglutamic acid, often beginning with the creation of a racemic mixture of diastereomers that can later be resolved. nih.gov Key strategies include addition reactions to unsaturated precursors and direct fluorination of glutamic acid analogues.

Michael Reaction and Inverse Michael Reaction Strategies

The Michael reaction is a widely employed method for preparing 4-fluoroglutamic acid as a mixture of its racemic diastereomers. nih.govresearchgate.net One notable approach involves the Michael addition of methyl α-fluoroacrylate to a Nickel(II) complex of a glycine (B1666218) Schiff base, which provides a pathway to both (2S,4R)- and (2S,4S)-4-fluoroglutamic acid. researchgate.net This asymmetric synthesis allows for the preparation of enantiomerically enriched products after the decomposition of the diastereomerically pure metal complexes. researchgate.net

The inverse-Michael reaction has also been utilized as a viable strategy for the synthesis of the 4-fluoroglutamic acid backbone. researchgate.netnih.govresearchgate.net These addition strategies are fundamental in constructing the carbon skeleton of the target molecule, introducing the fluorine atom at the C4 position early in the synthetic sequence.

Electrophilic and Nucleophilic Fluorination Techniques

Direct fluorination of precursors is a primary strategy for synthesizing fluorinated amino acids. beilstein-journals.org Both electrophilic and nucleophilic methods are used to introduce the fluorine atom.

Electrophilic Fluorination: This approach involves the reaction of an electron-rich substrate, such as an enolate, with an electrophilic fluorine source ("F+"). mdpi.com The electrophilic fluorination of enantiomerically pure 2-pyrrolidinones derived from L-glutamic acid has been explored to create single stereoisomers of 4-fluoroglutamic acid. acs.orgnih.gov For instance, reacting the lactam enolate of a protected pyroglutamic acid derivative with an N-fluoro-sulfonimide (NFSi) reagent can result in a highly diastereoselective monofluorination. acs.orgacs.org

Nucleophilic Fluorination: This technique uses a nucleophilic fluoride (B91410) source (F-) to displace a leaving group. tcichemicals.com It is a common method for preparing 18F-labeled amino acids for positron emission tomography (PET). acs.org For example, the radiosynthesis of 4-[18F]fluoro-L-glutamic acid can be achieved through a nucleophilic 18F-for-bromo exchange on a nickel(II) complex precursor. acs.org Similarly, nucleophilic fluorination of protected 4-hydroxyproline (B1632879) derivatives is a key step in producing fluorinated proline analogues, a process that requires careful selection of protecting groups to avoid intramolecular side reactions. acs.org

Fluorination TypeFluorine SourceSubstrate TypeKey FeaturesReference
ElectrophilicN-Fluorosulfonimides (e.g., NFSi), SelectfluorEnolates, electron-rich systems (e.g., pyroglutamic acid derivatives)Reacts with nucleophilic carbon centers; can be highly diastereoselective. beilstein-journals.orgacs.orgacs.org
NucleophilicAlkali metal fluorides (e.g., KF), Tetrabutylammonium fluoride (TBAF), [18F]FluorideAlkyl halides or sulfonates (e.g., tosylates)Displaces a leaving group; widely used for radiosynthesis with 18F. tcichemicals.comacs.orgacs.org

Stereospecific Syntheses from Chiral Precursors

To obtain optically pure stereoisomers, syntheses often begin with readily available chiral molecules, a strategy known as the "chiral pool" approach. nih.gov

(4R)-Hydroxyproline, a natural chiral source, has been used as a starting material. researchgate.net Stereospecific syntheses of (+)-L-threo and (-)-D-erythro-4-fluoroglutamic acid have been achieved through the hydrolysis of methyl 1-acetyl-4-fluoro-L-pyrrolidin-5-one-2-carboxylate, which is prepared from trans- and cis-4-hydroxyprolines, respectively. researchgate.net Low-yield asymmetric syntheses of individual stereoisomers from hydroxyproline (B1673980) and pyroglutaminol have also been reported. ucd.ie The stereochemistry of the fluorination step, often proceeding with an inversion of configuration, is critical in determining the final product's configuration. researchgate.net

Synthesis from Pyroglutamic Acid Derivatives

Pyroglutamic acid, a cyclic derivative of glutamic acid, is a common and versatile precursor for synthesizing 4-fluoroglutamic acid stereoisomers. capes.gov.br Electrophilic fluorination of pyroglutamic acid derivatives is a key strategy that can avoid problematic oxidation steps found in other routes. acs.org By creating an enolate from a protected pyroglutamic acid derivative and reacting it with an electrophilic fluorinating agent, it is possible to achieve a completely diastereoselective monofluorination, yielding a trans-substituted product. acs.orgnih.gov This intermediate can then be converted to the target (2S,4R)-4-fluoroglutamic acid. acs.org Different stereoisomers, such as (2S,4R)- and (2R,4S)-isomers, can be prepared in a few steps starting from protected (S)- and (R)-pyroglutamates, respectively. nih.gov

Enzymatic Synthesis Approaches

Enzymatic methods offer high specificity and can be used for both synthesis and resolution. The enzyme folylpolyglutamate synthetase from rat liver can incorporate DL-threo-4-fluoroglutamate as an alternative substrate, adding it to tetrahydrofolate or methotrexate (B535133). nih.gov However, the resulting product, a pteroylglutamyl-γ-(4-fluoro)glutamate, is a very poor substrate for further glutamylation, acting as a chain terminator for polyglutamate synthesis. nih.gov

Furthermore, certain enzymes can act on 4-fluoroglutamate. It is a substrate for glutamate (B1630785) dehydrogenase, and the product of its transamination, 4-fluoro-α-ketoglutarate, is also recognized by the enzyme. nih.gov Additionally, resting cells from bacteria such as Proteus mirabilis and Streptomyces cattleya can selectively degrade the L-isomers of 4-fluoroglutamate, providing a biocatalytic route to obtain the D-isomer from a racemic mixture. ucd.ie

Enzyme/SystemRole in Synthesis/ModificationSubstrate(s)Product(s)Reference
Folylpolyglutamate SynthetaseIncorporation as an alternate substrate (chain termination)DL-threo-4-Fluoroglutamate, Tetrahydrofolatepteroylglutamyl-γ-(4-fluoro)glutamate nih.gov
Glutamate DehydrogenaseReversible reductive amination4-Fluoroglutamate, 4-Fluoro-α-ketoglutarate4-Fluoro-α-ketoglutarate, 4-Fluoroglutamate nih.gov
Bacterial Resting Cells (e.g., P. mirabilis)Enzymatic resolution via selective degradationDL-4-FluoroglutamateD-4-Fluoroglutamate ucd.ie
Aminoacylase (B1246476)Enzymatic resolutionN-chloroacetyl-DL-4-fluoroglutamate diastereomersL-erythro- and L-threo-4-fluoroglutamic acid ucd.ieresearchgate.net

Resolution Techniques for Stereoisomeric Separation

Since many chemical syntheses produce mixtures of stereoisomers, effective resolution techniques are essential to isolate the desired pure isomer. nih.gov Obtaining enantiomerically pure 4-fluoroglutamate can be challenging and costly. ucd.ie

Several methods have been developed:

Preferential Crystallization: The erythro and threo diastereomers can be separated through the preferential crystallization of their dimethyl and diisopropyl ester derivatives. ucd.ie

Diastereomeric Salt Formation: Individual enantiomers of the erythro form have been resolved by forming diastereomeric salts with chiral amines. ucd.ie

Enzymatic Resolution: A common technique involves the use of the enzyme aminoacylase. The diastereomers of N-chloroacetyl-4-fluoroglutamic acid are first separated by recrystallization, and then the enantiomers are resolved using aminoacylase to yield L-erythro and L-threo-4-fluoroglutamic acid. ucd.ieresearchgate.net

Selective Degradation: As mentioned previously, bacteria can be used to selectively degrade the L-isomer from a racemic mixture, leaving the D-isomer. This method can conveniently yield 50% of D-4-fluoroglutamate in a single step under mild conditions. ucd.ie

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is used to separate and analyze all four stereoisomers of fluorinated glutamic acid derivatives, which is crucial for quality control in the production of PET imaging agents. acs.orgnih.gov

TechniqueDescriptionStereoisomers SeparatedReference
Preferential CrystallizationSeparation of diastereomers based on differential solubility of their ester derivatives.erythro vs. threo ucd.ie
Diastereomeric Salt FormationFormation of salts with a chiral amine to separate enantiomers.Enantiomers of erythro form ucd.ie
Enzymatic Resolution (Aminoacylase)Enzyme-catalyzed hydrolysis of an N-acyl group from one enantiomer.L-erythro and L-threo from N-chloroacetyl derivatives ucd.ieresearchgate.net
Enzymatic Resolution (Bacterial Degradation)Selective metabolism of one enantiomer from a racemic mixture.D-isomer from DL-racemate ucd.ie
Chiral HPLCChromatographic separation on a chiral stationary phase.All four stereoisomers acs.orgnih.gov

Diastereomeric Salt Formation with Chiral Bases

The resolution of racemic acids through the formation of diastereomeric salts with a chiral base is a classical and widely used method. spcmc.ac.inlibretexts.org This technique relies on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. spcmc.ac.in These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. spcmc.ac.inlibretexts.org

In the context of 4-fluoroglutamic acid, resolution of the enantiomers can be achieved by forming diastereomeric salts with chiral amines. ucd.ie The general process involves reacting the racemic mixture of N-acetyl-threo-4-fluoroglutamic acid with an enantiomerically pure chiral base. spcmc.ac.inucd.ie This reaction produces a mixture of two diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base), which can then be separated based on their differential solubility in a given solvent. libretexts.org After separation, the individual diastereomeric salts are treated with an acid to regenerate the respective pure enantiomers of the N-acetylated acid, from which the acetyl group can be subsequently removed.

Commonly employed chiral bases for resolving acidic compounds include naturally occurring alkaloids and synthetic amines.

Table 1: Examples of Chiral Resolving Agents

Type Examples
Naturally Occurring Alkaloids Brucine, Strychnine, Quinine, Cinchonine spcmc.ac.inlibretexts.orglibretexts.org

| Synthetic Amines | 1-Phenylethanamine, 2-Amino-1-butanol libretexts.org |

The success of this method depends on the selection of an appropriate chiral base and solvent system to maximize the solubility difference between the diastereomeric salts. unchainedlabs.com

Preferential Crystallization of Derivatives

Preferential crystallization is another technique employed for the separation of stereoisomers. This method can be applied to separate diastereomers by taking advantage of differences in their crystallization behavior. For 4-fluoroglutamic acid, the separation of the threo and erythro diastereomers has been successfully accomplished on a large scale through the preferential crystallization of their ester derivatives. ucd.ie

Specifically, research has shown that the dimethyl and diisopropyl ester derivatives of the racemic diastereomeric mixture of 4-fluoroglutamic acid can be separated by this method. ucd.ie By carefully controlling the crystallization conditions, one diastereomer (e.g., the threo form) can be induced to crystallize from the solution, leaving the other diastereomer (the erythro form) enriched in the mother liquor. This allows for the isolation of the threo diastereomer, which can then be hydrolyzed back to DL-threo-4-fluoroglutamic acid.

Aminoacylase Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. This technique utilizes the stereospecificity of enzymes, which often catalyze a reaction on only one enantiomer of a racemic pair. For the resolution of this compound, aminoacylase has been effectively used. ucd.ieacs.org Aminoacylase is an enzyme that catalyzes the hydrolysis of N-acyl-α-L-amino acids to the corresponding L-amino acid and an acyl group. taylorandfrancis.com

The process begins with the chemical N-acetylation or N-chloroacetylation of the this compound mixture. ucd.ie This racemic mixture of N-acyl derivatives is then subjected to the action of an aminoacylase enzyme. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, yielding the free L-threo-4-fluoroglutamic acid. ucd.ieresearchgate.net The unreacted N-acyl-D-threo-4-fluoroglutamic acid remains unchanged.

Table 2: Aminoacylase Resolution of N-acyl-DL-threo-4-fluoroglutamic acid

Substrate Enzyme Products Separation Method

This biocatalytic approach is advantageous due to its high enantioselectivity under mild reaction conditions. taylorandfrancis.com

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the analytical and preparative separation of stereoisomers. For 4-fluoroglutamic acid, methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been utilized. ucd.ienih.gov

To achieve separation, the amino acid enantiomers are often converted into volatile derivatives. For instance, chiral GC-MS analysis has been used to analyze the enantiomers of 4-fluoroglutamate after derivatization to their N-trifluoroacetyl methyl esters. ucd.ie The separation is performed on a chiral stationary phase column, which interacts differently with the two enantiomeric derivatives, leading to different retention times. ucd.ie

HPLC is another key method. The separation of underivatized amino acids can be achieved using chiral stationary phases or chiral mobile phase additives. acs.org In the case of 4-fluoroglutamic acid and its derivatives, HPLC has been used to monitor the products of enzymatic reactions and to confirm the separation of diastereomeric products. nih.gov Ion-exchange chromatography is also a fundamental technique for separating amino acids based on their charge properties, which can be influenced by pH. 193.16.218

Table 3: Chromatographic Methods for 4-Fluoroglutamic Acid Stereoisomers

Method Derivatization Principle
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) N-trifluoroacetyl methyl ester Separation of volatile, derivatized enantiomers on a chiral column. ucd.ie
High-Performance Liquid Chromatography (HPLC) Can be used with or without derivatization Separation based on differential interactions with a chiral stationary phase or a chiral mobile phase additive. acs.orgnih.gov

| Ion-Exchange Chromatography | None | Separation based on the net charge of the amino acids, which is dependent on the pH of the eluent. 193.16.218 |

Enzymatic Interactions and Mechanisms of Action

Interaction with Folate-Dependent Enzymes

The compound's most pronounced effects are observed in its interactions with enzymes central to folate metabolism, particularly folylpolyglutamate synthetase (FPGS) and, to a lesser extent, dihydrofolate reductase (DHFR).

Folylpolyglutamate Synthetase (FPGS)

DL-threo-4-Fluoroglutamic acid is a notable inhibitor of folylpolyglutamate synthetase (FPGS), an enzyme crucial for the addition of glutamate (B1630785) residues to folates and antifolates. nih.gov This process, known as polyglutamylation, is vital for retaining these compounds within the cell and for their function as coenzymes in various metabolic pathways. nih.gov

This compound acts as an alternate substrate for FPGS. nih.gov Studies with partially purified rat liver FPGS have shown that the DL-threo isomer is incorporated into a pteroylglutamyl conjugate almost as effectively as the natural substrate, L-glutamic acid. nih.gov In contrast, the erythro isomer is a poor substrate for incorporation. nih.gov When DL-threo-4-fluoroglutamate is present, FPGS catalyzes its addition to substrates like tetrahydrofolate and the antifolate drug methotrexate (B535133). nih.gov

The product formed is a dipeptide, such as pteroylglutamyl-γ-(4-fluoro)glutamate or methotrexate-γ-(4-fluoro)glutamate. nih.gov The identity of these products has been confirmed by co-chromatography with chemically synthesized standards and through enzymatic digestion experiments. nih.gov

Table 1: Substrate Activity of 4-Fluoroglutamate Isomers with Rat Liver Folylpolyglutamate Synthetase

IsomerSubstrate Activity
DL-threo-4-Fluoroglutamate Incorporated almost as effectively as L-glutamate. nih.gov
DL-erythro-4-Fluoroglutamate Poorly incorporated. nih.gov

The primary inhibitory action of this compound on FPGS is through a "leaky" chain-termination mechanism. nih.gov After its incorporation, the resulting fluorinated dipeptide is a very poor substrate for the addition of subsequent glutamate residues. nih.gov

Specifically, the enzymatically synthesized pteroylglutamyl-γ-(4-fluoro)glutamate is at least 15 times less effective as a substrate for rat liver FPGS compared to the analogous diglutamyl compound. nih.gov This effectively halts the elongation of the polyglutamate chain. nih.gov While the addition of a second 4-fluoroglutamate molecule can occur, it only happens under forcing conditions, indicating a significant barrier to further polyglutamylation. nih.gov This chain-terminating effect disrupts the normal process of folate and antifolate polyglutamylation. nih.govnih.govfrontiersin.org

This compound is an effective, concentration-dependent inhibitor of the polyglutamylation of both tetrahydrofolate and methotrexate. nih.gov By acting as a chain terminator, it prevents the formation of the longer polyglutamate chains that are crucial for the retention and function of these molecules. nih.govnih.gov

The inability of γ-fluoromethotrexate (FMTX), an analog containing 4-fluoroglutamate, to be significantly polyglutamylated in H35 hepatoma cells demonstrates this effect. pnas.org This impaired polyglutamylation leads to reduced retention of the drug and weakens its growth-inhibitory properties. pnas.org In contrast, methotrexate is readily converted to polyglutamate forms containing up to five glutamate residues in cultured hepatoma cells. nih.gov

The replacement of the glutamate moiety in methotrexate and folic acid with 4-fluoroglutamic acid results in antifolates and folates with altered polyglutamylation activity. nih.gov For example, L-threo-γ-fluoromethotrexate and L-threo-γ-fluorofolic acid show no substrate activity with FPGS from CCRF-CEM human leukemia cells. nih.govacs.org

Chain-Terminating Inhibition Mechanism

Dihydrofolate Reductase (DHFR) Inhibition

While the primary target of this compound's antifolate activity is FPGS, its incorporation into methotrexate to form γ-fluoromethotrexate (FMTX) results in a potent inhibitor of dihydrofolate reductase (DHFR). nih.govpnas.org

L-threo-γ-fluoromethotrexate inhibits human DHFR at levels comparable to methotrexate itself. nih.govacs.org Studies with human leukemia CCRF-CEM cells have examined the interaction of both D,L-erythro and D,L-threo diastereomers of FMTX with intracellular DHFR. nih.gov The erythro isomer of FMTX mimics the binding properties of methotrexate more closely, with a slower off-rate from the enzyme compared to the threo isomer. nih.gov This indicates a stereospecificity in the interaction with DHFR. nih.gov Despite being a potent DHFR inhibitor, the reduced cytotoxicity of FMTX compared to methotrexate is attributed to its poor capacity for polyglutamylation. pnas.org

Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate Analogs

CompoundDHFR InhibitionCell Line
L-threo-γ-fluoromethotrexate Similar to methotrexate. nih.govacs.orgCCRF-CEM
D,L-erythro-γ-fluoromethotrexate Mimics methotrexate binding, slower off-rate. nih.govCCRF-CEM
D,L-threo-γ-fluoromethotrexate Faster off-rate compared to erythro isomer. nih.govCCRF-CEM

Interaction with Glutamate Metabolizing Enzymes

This compound also interacts with enzymes involved in glutamate metabolism, although these interactions are less characterized than its effects on folate-dependent enzymes. It has been shown to be an inhibitor of rat brain glutamate decarboxylase (GAD), the enzyme that synthesizes the inhibitory neurotransmitter GABA from glutamate. tandfonline.com All four stereoisomers of 4-fluoroglutamate inhibit the decarboxylation of L-glutamate in a competitive and reversible manner. tandfonline.com

Furthermore, both diastereomers of 4-fluoroglutamate have been found to be alternative substrates for several other glutamate-metabolizing enzymes, including glutamate dehydrogenase, glutamine synthetase, carboxypeptidase G, and leucine (B10760876) aminopeptidase (B13392206). tandfonline.com

Glutamate Decarboxylase (GAD)

Glutamate decarboxylase (GAD) is the enzyme responsible for catalyzing the decarboxylation of glutamate to form gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter. tandfonline.com The influence of 4-fluoroglutamate (4-F-Glu), a structural analog of glutamate, on GAD has been a subject of significant research. tandfonline.comucd.ie

All four stereoisomers of 4-fluoroglutamic acid have been shown to inhibit the decarboxylation of L-glutamate catalyzed by rat brain glutamate decarboxylase. nih.gov The inhibition is competitive in nature for all stereoisomers. tandfonline.comnih.gov

Research indicates that the D-erythro isomer is the most potent inhibitor among the stereoisomers. tandfonline.comnih.gov At a concentration of 1 x 10⁻² M, D-erythro-4-F-Glu demonstrated approximately 70% inhibition of GAD in the presence of 1.23 x 10⁻² M L-glutamate. nih.gov The inhibitory constants (Ki) vary among the isomers, with the D-erythro isomer having the lowest value, indicating the strongest binding affinity to the enzyme. tandfonline.comnih.gov The inhibition by all stereoisomers is largely reversible, as demonstrated by dialysis experiments, although a small amount of irreversible interaction was noted for the D-erythro isomer. tandfonline.comnih.gov The inhibitory action of the 4-fluoroglutamate stereoisomers is independent of the concentration of the coenzyme pyridoxal-5'-phosphate. tandfonline.comnih.gov

The stereochemical configuration at the C4 position of the fluoroglutamate molecule appears to be a significant determinant of its inhibitory activity. The (4S) configuration, present in the L-threo and D-erythro isomers, is associated with greater inhibitory effectiveness compared to the (4R) configuration found in the L-erythro and D-threo isomers. tandfonline.com

Table 1: Inhibition of Rat Brain Glutamate Decarboxylase by 4-Fluoroglutamate Stereoisomers

Stereoisomer Inhibition Type Ki Value (M) Reversibility
L-threo-4-F-Glu Competitive Not specified Reversible
D-threo-4-F-Glu Competitive 1.1 x 10⁻² Reversible
L-erythro-4-F-Glu Competitive 1.1 x 10⁻² Reversible
D-erythro-4-F-Glu Competitive 2 x 10⁻³ Mostly Reversible

Data sourced from studies on rat brain GAD. tandfonline.comnih.gov

Glutamine Synthetase

Studies have shown that both diastereoisomers of 4-fluoroglutamate can act as alternative substrates for glutamine synthetase. tandfonline.com One study reported noncompetitive inhibition of glutamine synthetase by D,L-4-fluoroglutamate. tandfonline.com

Glutamate Dehydrogenase

Both the threo and erythro diastereoisomers of 4-fluoroglutamate have been identified as alternative substrates for glutamate dehydrogenase. tandfonline.com

D-Glutamate Cyclase

The thermodynamic and kinetic aspects of the reaction between 4-fluoroglutamate and D-glutamate cyclase have been described, indicating an interaction between the compound and this enzyme. tandfonline.com

Interaction with Other Enzymes

Carboxypeptidase G

Both diastereoisomers of 4-fluoroglutamate have been found to serve as alternative substrates for Carboxypeptidase G. tandfonline.com

Leucine Aminopeptidase

This compound, along with its other diastereomers, has been identified as an alternative substrate for Leucine Aminopeptidase (EC 3.4.11.1). tandfonline.com Leucine aminopeptidases are a class of exopeptidases that catalyze the hydrolysis of amino acids from the N-terminus of proteins and peptides. worthington-biochem.com These enzymes are typically metalloproteases, often containing two zinc ions in the active site that are crucial for their catalytic activity. nih.gov

The interaction between leucine aminopeptidase and fluorinated glutamate analogues is significant enough that the enzyme can be employed for the resolution of gamma-fluoroglutamic acids, demonstrating its utility in distinguishing between and acting upon these modified amino acids. worthington-biochem.com Research has shown that both diastereoisomers of 4-fluoroglutamate can serve as substrates for leucine aminopeptidase, indicating that the enzyme can process these fluorinated analogues. tandfonline.com

Vitamin K-Dependent Carboxylase: Hydrogen Abstraction Stereochemistry Studies

The interaction of fluoroglutamic acid isomers with Vitamin K-Dependent Carboxylase (GGCX) has been instrumental in elucidating the stereochemical nature of the enzyme's mechanism. nih.gov GGCX catalyzes the post-translational modification of specific glutamic acid (Glu) residues to γ-carboxyglutamic acid (Gla) in a reaction that is vital for the function of various proteins involved in blood coagulation and bone metabolism. haematologica.org This conversion requires the abstraction of a hydrogen atom from the γ-carbon of the glutamate side chain, a step whose stereospecificity has been investigated using fluorinated substrates. nih.gov

To probe the hydrogen abstraction step, studies have utilized synthetic pentapeptides with the sequence Phe-Leu-X-Glu-Val, where the 'X' residue was substituted with either L-threo-γ-fluoroglutamic acid or its L-erythro diastereomer. nih.gov These peptides were then tested as substrates for the carboxylase.

The research findings revealed a distinct difference in the carboxylation pattern depending on the stereochemistry of the fluorinated glutamate analogue:

When the peptide contained L-threo-γ-fluoroglutamic acid , the enzyme exclusively carboxylated the adjacent, unmodified glutamic acid residue. The L-threo-γ-fluoroglutamic acid residue itself was not a substrate for the carboxylation reaction. nih.govannualreviews.org

In contrast, when the peptide contained L-erythro-γ-fluoroglutamic acid , the enzyme was able to carboxylate both the L-erythro-γ-fluoroglutamic acid residue and the adjacent glutamic acid residue. nih.gov

These results provide strong evidence that the enzymatic hydrogen abstraction step is highly stereospecific. nih.gov The inability of the enzyme to act on the L-threo isomer suggests that the fluorine atom in this configuration sterically or electronically hinders the removal of the γ-hydrogen. The successful carboxylation of the L-erythro isomer indicates that its configuration is permissive for the reaction. This differential reactivity demonstrates that the carboxylation mechanism proceeds via the stereospecific elimination of the hydrogen that is equivalent to the pro-S hydrogen of a standard glutamic acid residue. nih.gov

Table 1: Carboxylation of Fluoroglutamate-Containing Pentapeptides by Vitamin K-Dependent Carboxylase

Peptide Substrate (Phe-Leu-X-Glu-Val) Carboxylation of Fluoroglutamate (X) Residue Carboxylation of Glutamate (Glu) Residue
X = L-threo-γ-Fluoroglutamic acid No Yes
X = L-erythro-γ-Fluoroglutamic acid Yes Yes

Data sourced from Dubois et al. (1983). nih.gov

Dl Threo 4 Fluoroglutamic Acid As a Mechanistic Probe in Biochemical Systems

Elucidation of Metabolic Pathways Involving Glutamate (B1630785) and Folate

DL-threo-4-Fluoroglutamic acid has been instrumental in clarifying key steps in the metabolic pathways of both glutamate and folate, primarily by acting as a highly specific inhibitor and alternate substrate for enzymes that process L-glutamate.

One of the most significant applications of this compound has been in studying folate metabolism. Folates are crucial coenzymes that require the attachment of a polyglutamate tail to be retained and function effectively within the cell. This process is carried out by the enzyme folylpolyglutamate synthetase (FPGS). Research using partially purified rat liver FPGS demonstrated that DL-threo-4-fluoroglutamate is an effective, concentration-dependent inhibitor of the polyglutamylation of both natural folates (tetrahydrofolate) and antifolate drugs like methotrexate (B535133). nih.gov

The compound functions as an alternate substrate for FPGS, with the DL-threo isomer being incorporated into the growing polyglutamate chain almost as effectively as the natural substrate, L-glutamate. nih.gov However, once added, the resulting product, a pteroylglutamyl-γ-(4-fluoro)glutamate, is an extremely poor substrate for the addition of the next glutamate residue. nih.gov This effectively halts the elongation process, leading to the accumulation of short-chain folates. This mechanism is described as "leaky" chain termination. nih.gov The resulting fluoroglutamate-containing products were found to be at least 15 times poorer as substrates for FPGS compared to the normal diglutamyl compound. nih.gov This chain-terminating inhibition has been confirmed in multiple studies, solidifying the role of L-threo-4-fluoroglutamic acid as a key tool for investigating folate-dependent pathways. acs.orgwikigenes.org

In the context of glutamate metabolism, stereoisomers of 4-fluoroglutamate have been used to probe the enzyme glutamate decarboxylase (GAD), which catalyzes the conversion of glutamate to the inhibitory neurotransmitter GABA. ucd.ienih.gov All stereoisomers of 4-fluoroglutamate were found to inhibit the decarboxylation of L-glutamate, demonstrating their utility in studying this critical metabolic conversion. nih.govtandfonline.com

Probing Enzyme Active Site Dynamics and Substrate Binding

By mimicking the natural substrate, this compound allows researchers to probe the geometry, electronic environment, and dynamic nature of enzyme active sites.

The interaction with folylpolyglutamate synthetase (FPGS) provides a clear example. The ability of the DL-threo isomer to be accepted as a substrate confirms that it fits within the glutamate-binding site of the enzyme. nih.govnih.gov The subsequent failure of the enzyme to efficiently add another glutamate molecule to the fluorinated product suggests that the electronic perturbation introduced by the fluorine atom at the 4-position interferes with either the catalytic step or the proper positioning of the newly formed dipeptide for the next reaction cycle. nih.gov This reveals critical details about how the enzyme recognizes and processes the growing polyglutamate tail. nih.gov

Studies on rat brain glutamate decarboxylase (GAD) have shown that the inhibition by all stereoisomers of 4-fluoroglutamate is of a competitive type. nih.govtandfonline.com This indicates that the fluorinated analogs bind directly to the active site, competing with the natural substrate, L-glutamate. nih.gov The reversibility of the inhibition for most isomers further supports a competitive binding model. nih.govtandfonline.com The varying inhibitory constants (Ki) for each stereoisomer provide a quantitative measure of how subtle changes in the substrate's three-dimensional structure affect its affinity for the active site. nih.gov

Stereoisomer of 4-F-GluInhibition TypeKi Value (M)
D-erythro-4-F-GluCompetitive2 x 10⁻³
L-threo-4-F-GluCompetitiveN/A
D-threo-4-F-GluCompetitive1.1 x 10⁻²
L-erythro-4-F-GluCompetitive1.1 x 10⁻²
Data derived from studies on rat brain glutamate decarboxylase. nih.gov

Investigating Stereospecificity in Enzymatic Reactions

Enzymes are chiral catalysts and often exhibit a high degree of stereospecificity, meaning they can distinguish between different stereoisomers of a substrate or inhibitor. The various stereoisomers of 4-fluoroglutamic acid have been invaluable in demonstrating and quantifying this specificity.

The investigation of folylpolyglutamate synthetase (FPGS) revealed a distinct preference for the threo diastereomer of 4-fluoroglutamate over the erythro form. The DL-threo isomer was an effective inhibitor and alternate substrate, whereas the DL-erythro isomer was only weakly inhibitory and poorly incorporated. nih.gov This clearly demonstrates that the active site of FPGS is exquisitely sensitive to the spatial arrangement of the substituents on the glutamate analog.

Similarly, detailed studies on glutamate decarboxylase (GAD) highlighted the enzyme's stereospecific preferences. While all four stereoisomers of 4-fluoroglutamate were found to be inhibitors, their potencies varied significantly. nih.govtandfonline.com At a concentration of 1 x 10⁻² M, the D-erythro isomer was the most potent inhibitor, causing about 70% inhibition, while the L-erythro and D-threo isomers were less effective. nih.govtandfonline.com This suggests that the (4S) configuration is more effective for inhibition than the (4R) arrangement. tandfonline.com This differential inhibition underscores the precise three-dimensional complementarity required between the substrate and the enzyme's active site for optimal binding and catalysis. tandfonline.com

Further evidence of stereospecificity comes from studies on the microbial degradation of 4-fluoroglutamate. Resting cells of several bacterial species were able to selectively degrade the L-isomer from a racemic mixture, leaving the D-isomer untouched. ucd.ie This selective metabolism is a classic example of enzymatic stereospecificity and has been explored as a potential method for resolving racemic mixtures of the compound. ucd.ie

Stereoisomer of 4-F-GluRelative Inhibition of GAD (%)
D-erythro~70%
L-threo~31%
D-threo~45%
L-erythro~36%
Relative inhibition at 1 x 10⁻² M in the presence of 1.23 x 10⁻² M L-glutamate. nih.govtandfonline.com

Biochemical Fate and Microbial Transformations

Bacterial Defluorination of DL-threo-4-Fluoroglutamic Acid

The cleavage of the carbon-fluorine bond in organofluorine compounds is a critical step in their biodegradation. Research has shown that various bacteria are capable of defluorinating 4-fluoroglutamic acid. nih.gov When incubated with racemic 4-fluoroglutamate, resting-cell cultures of several bacterial species were found to release fluoride (B91410) ions. nih.govucd.ie

A key finding from these studies is the stereoselectivity of the degradation process. Chiral gas chromatography-mass spectrometry analysis of culture supernatants revealed that only the L-isomer of 4-fluoroglutamate was degraded, while the D-enantiomer remained untouched. nih.govucd.ie This selective degradation of the L-isomer presents a potential biocatalytic method for resolving racemic mixtures to produce enantiomerically pure D-4-fluoroglutamate. nih.govresearchgate.net

Studies using cell-free extracts of certain bacteria, such as Streptomyces cattleya and Proteus mirabilis, demonstrated that the defluorinating activity is located in the soluble fraction of the cells. nih.govucd.ie This indicates the presence of a direct enzymatic defluorination mechanism. ucd.ie The degradation of L-4-fluoroglutamate in these extracts resulted in the generation of equimolar concentrations of fluoride ion and ammonia (B1221849). nih.govucd.ie

A variety of bacteria have been identified that can achieve up to 50% degradation of racemic 4-fluoroglutamate, corresponding to the complete degradation of the available L-isomer. ucd.ie

Table 1: Bacterial Strains Exhibiting Defluorination of 4-Fluoroglutamate ucd.ie

Bacterial Strain% Degradation of Racemic 4-Fluoroglutamate (2 mM)
Proteus mirabilis50
Escherichia coli48
Streptomyces cattleya45
Pseudomonas fluorescens45
Bacillus subtilis40

Deamination Processes

The breakdown of this compound by bacteria involves not only defluorination but also deamination, the removal of an amino group. In cell-free extracts of Streptomyces cattleya and Proteus mirabilis, the degradation of 4-fluoroglutamate was observed to produce both fluoride ions and ammonia in equal molar amounts. nih.govucd.ie This concurrent release suggests a linked enzymatic process.

Deamination is a common step in the catabolism of amino acids, often catalyzed by aminotransferases, which convert the amino acid into its corresponding α-keto acid. libretexts.org In the case of L-4-fluoroglutamate, one proposed pathway involves its deamination to 4-fluoro-α-ketoglutarate. ucd.ie It has been suggested that the deamination of the amino acid could lead to an unstable intermediate that subsequently undergoes non-enzymatic fluoride release. fu-berlin.de

The process is typically initiated by an aminotransferase enzyme, which requires the coenzyme pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6. libretexts.org The amino group of the amino acid is transferred to an α-keto acid acceptor, such as α-ketoglutarate, forming a new amino acid (glutamate) and the α-keto acid version of the original amino acid. libretexts.org While the specific enzymes responsible for the deamination of 4-fluoroglutamate have not been fully identified, the evidence points towards a mechanism that couples the removal of the amino group with the cleavage of the C-F bond. researchgate.net

Role of Microorganisms in Biotransformation Research

Microorganisms are powerful tools in biotransformation, a process that uses microbial cells or their enzymes to convert chemical compounds into structurally related products. medcraveonline.cominflibnet.ac.in This approach is valued for its high specificity, including enantioselectivity and regioselectivity, which can be difficult to achieve through traditional chemical synthesis. mdpi.com Microbial biotransformation is applied across various industries, including the pharmaceutical sector, for producing complex molecules like steroids and vitamins. medcraveonline.cominflibnet.ac.in

In the context of this compound, microbial biotransformation research offers a significant advantage. The synthesis of enantiomerically pure 4-fluoroglutamate is challenging and costly. ucd.ie The ability of certain bacteria to selectively degrade the L-enantiomer from a racemic mixture provides a practical biocatalytic route to obtain pure D-4-fluoroglutamic acid. ucd.ieresearchgate.net This D-isomer is valuable as an enzyme inhibitor and a building block for creating fluorinated pharmaceutical compounds. researchgate.net

The use of microorganisms provides an alternative to complex chemical resolutions. mdpi.com Research in this area focuses on optimizing conditions for microbial transformation, such as strain selection, fermentation conditions, and potentially the use of genetic engineering to enhance the production of desired compounds. mdpi.com The biotransformation of 4-fluoroglutamate is a clear example of how microbial processes can be harnessed to generate valuable, stereochemically pure chemicals from less complex precursors. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine Incorporation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of DL-threo-4-Fluoroglutamic acid, providing unambiguous evidence of fluorine incorporation and critical information about the molecule's stereochemistry.

¹⁹F NMR Spectroscopy: The most direct method for confirming the presence of the fluorine atom is ¹⁹F NMR. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique is highly sensitive. nsf.govacs.org The ¹⁹F spectrum of DL-threo-4-fluoroglutamate in solution typically shows a signal with a chemical shift around -178.5 ppm. This signal appears as a heptet, which arises from the coupling of the fluorine nucleus with the adjacent protons (Hγ and two Hβ protons), confirming its position at the C4 carbon. acs.org The large chemical shift dispersion in ¹⁹F NMR makes it exceptionally sensitive to the local electronic environment, confirming the successful fluorination of the glutamate (B1630785) backbone. nsf.govbiophysics.org

¹H and ¹³C NMR Spectroscopy: While ¹⁹F NMR confirms fluorine's presence, ¹H and ¹³C NMR are used to elucidate the full carbon-hydrogen framework. In ¹H NMR studies of similar fluorinated amino acids, the proton attached to the same carbon as the fluorine (Hγ) exhibits a characteristic chemical shift, often appearing as a complex multiplet around δ 5.4 ppm due to coupling with both the fluorine atom and adjacent protons. pnas.org The β-methylene protons (β-CH₂) typically appear as multiplets in the δ 2.3-2.9 ppm range. pnas.org

In ¹³C NMR, the carbon atom bonded to fluorine (C4) is significantly influenced by the fluorine's electronegativity and exhibits a large one-bond carbon-fluorine coupling constant (¹J(C-F)). In analogous fluorinated cyclic amino acids, this carbon appears at approximately δ 92.0 ppm with a ¹J(C-F) of around 177 Hz. acs.org The carbons adjacent to the C-F bond also show smaller two-bond couplings (²J(C-F)). acs.org These distinctive spectral features are vital for confirming the precise location of the fluorine atom and the threo-stereochemical configuration.

Table 1: Representative NMR Spectroscopic Data for 4-Fluoroglutamic Acid Analogs
NucleusPositionExpected Chemical Shift (δ, ppm)Observed Multiplicity / Coupling Constant (J, Hz)Reference
¹⁹FC4-F~ -178.5Heptet acs.org
¹Hγ-CHF~ 5.4Multiplet pnas.org
¹Hβ-CH~ 2.3 - 2.9Multiplet pnas.org
¹³CC4-F~ 92.0d, ¹J(C-F) ≈ 177 acs.org
¹³CC3H₂~ 35-38d, ²J(C-F) ≈ 22 acs.org
¹³CC5OOH~ 170-185Singlet/Doublet
¹³CC2H-NH₂~ 58Singlet/Doublet acs.org
¹³CC1OOH~ 170-185Singlet

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the chemical purity and, crucially, the stereoisomeric composition of this compound. Given that the compound is synthesized as a mixture of diastereomers (DL-threo and DL-erythro) and enantiomers (D and L forms), HPLC methods are essential for their separation and quantification.

For analyzing stereoisomers, chiral HPLC is the method of choice. A common approach involves using a chiral stationary phase, such as a D-penicillamine-based column (e.g., Chirex 3126). tandfonline.comnih.gov The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector in the presence of a metal ion, typically copper(II) sulfate (B86663) (CuSO₄), in the mobile phase. tandfonline.com This technique allows for the effective resolution of all four stereoisomers of 4-fluoroglutamic acid.

Table 2: Representative HPLC Conditions for Analysis of Fluorinated Glutamic Acids
Analysis TypeColumnMobile PhaseDetectionReference
Stereoisomer SeparationChiral (e.g., Chirex 3126, D-penicillamine)Aqueous 1.0 mM CuSO₄UV (254 nm) tandfonline.comnih.gov
Purity AnalysisReversed-Phase (e.g., Phenomenex C18)Acetonitrile / 0.1% Formic Acid in Water (gradient)UV (210 nm) nih.gov
Purity AnalysisReversed-Phase (e.g., Thermo Fisher Hypercarb C18)Acetonitrile / 0.1% Trifluoroacetic Acid in Water (94:6)UV (218 nm) nsf.gov

Mass Spectrometry for Structural Confirmation

Mass Spectrometry (MS) provides definitive confirmation of the molecular weight and elemental formula of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of polar, non-volatile molecules like amino acids. nih.gov

When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument, ESI-MS can determine the mass of the protonated molecule [M+H]⁺ with very high accuracy. For this compound (C₅H₈FNO₄), the calculated monoisotopic mass of the [M+H]⁺ ion is 166.0459. nih.gov Experimental measurement of a mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's elemental composition, confirming the successful synthesis of a molecule with the correct formula. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern that helps confirm the connectivity of the atoms within the molecule.

Table 3: Mass Spectrometry Data for 4-Fluoroglutamic Acid
ParameterValueReference
Molecular FormulaC₅H₈FNO₄
Molecular Weight165.12 g/mol
Ionization ModeElectrospray Ionization (ESI), Positive nih.gov
Observed Ion[M+H]⁺ nih.gov
Calculated m/z for [C₅H₉FNO₄]⁺166.0459 nih.gov

Derivative Synthesis and Biochemical Evaluation for Research Applications

Synthesis of Fluoroglutamate-Containing Antifolate Analogs

Antifolates are a class of drugs that interfere with the action of folic acid. The introduction of a fluorine atom into the glutamate (B1630785) portion of these molecules significantly alters their biochemical behavior, providing researchers with powerful tools to study folate-dependent pathways.

Methotrexate (B535133) Analogs (e.g., γ-fluoromethotrexate)

The presence of the fluorine atom at the γ-carbon of the glutamate moiety is a critical modification. nih.gov This substitution dramatically influences the molecule's interaction with key enzymes involved in folate metabolism. nih.govresearchgate.net

Folic Acid Analogs (e.g., γ-fluorofolic acid)

Similar synthetic strategies are employed to create γ-fluorofolic acid, an analog of folic acid. The process involves coupling a protected 4-fluoroglutamate with a pteroic acid derivative. acs.org Specifically, N10-Tfa-pteroic acid can be coupled with the di-tert-butyl ester of fluoroglutamate to produce the fluorinated folic acid analog. acs.org Like its methotrexate counterpart, γ-fluorofolic acid serves as a valuable research probe for investigating the biochemical pathways involving folic acid. nih.gov The replacement of the glutamate moiety with 4-fluoroglutamic acid results in a folate analog with altered activity, particularly concerning its ability to be polyglutamylated. nih.gov

Evaluation of Analog Substrate and Inhibitory Activities in Research Models

The true value of these fluorinated analogs lies in their altered biochemical and pharmacological properties, which have been extensively studied. A primary focus of this research has been the interaction of these compounds with dihydrofolate reductase (DHFR) and folylpoly-γ-glutamate synthetase (FPGS).

γ-fluoromethotrexate is a potent inhibitor of dihydrofolate reductase, with inhibitory activity nearly equivalent to that of methotrexate itself. nih.govresearchgate.net However, the most significant difference between FMTX and MTX is its behavior as a substrate for FPGS. nih.govacs.org Due to the electronegativity of the fluorine atom adjacent to the γ-carboxyl group, FMTX is an exceedingly poor substrate for FPGS. nih.govresearchgate.net This enzyme is responsible for adding additional glutamate residues to folate and antifolate drugs, a process known as polyglutamylation. nih.gov Polyglutamylation is crucial for the long-term retention and cytotoxicity of methotrexate. nih.govresearchgate.net

The severely diminished ability of FMTX to be polyglutamylated has profound biological consequences. nih.gov While it can enter cells and inhibit DHFR, it is not retained for extended periods, leading to a significant reduction in long-term toxicity compared to methotrexate. nih.govresearchgate.net This property makes FMTX an invaluable tool for studying the specific role of polyglutamylation in antifolate activity. acs.org

Similarly, γ-fluorofolic acid is also a poor substrate for FPGS. nih.govacs.org This characteristic allows researchers to investigate the importance of polyglutamylation in the context of folate-dependent one-carbon biochemistry. acs.org

The inhibitory activities of these analogs have been quantified in various studies. For example, L-threo-γ-fluoromethotrexate inhibits human dihydrofolate reductase at levels similar to methotrexate. nih.govacs.org The table below summarizes key findings from the biochemical evaluation of these analogs.

CompoundTarget EnzymeActivityResearch Finding
γ-fluoromethotrexate (FMTX) Dihydrofolate Reductase (DHFR)Potent InhibitorInhibition is nearly equivalent to that of Methotrexate. nih.govresearchgate.net
Folylpoly-γ-glutamate Synthetase (FPGS)Exceedingly Poor SubstrateThe electronegative fluorine atom hinders the addition of further glutamate residues. nih.govresearchgate.net
L-threo-γ-fluoromethotrexate Dihydrofolate Reductase (DHFR)Potent InhibitorInhibits human DHFR at levels comparable to Methotrexate. nih.govacs.org
Folylpoly-γ-glutamate Synthetase (FPGS)No Substrate ActivityShows no substrate activity with FPGS from CCRF-CEM human leukemia cells. nih.govacs.org
L-threo-γ-fluorofolic acid Folylpoly-γ-glutamate Synthetase (FPGS)No Substrate ActivityShows no substrate activity with FPGS from CCRF-CEM human leukemia cells. nih.govacs.org

Rational Design of Fluorinated Amino Acid-Based Probes

The insights gained from studying compounds like γ-fluoromethotrexate and γ-fluorofolic acid have fueled the rational design of other fluorinated amino acid-based probes. The introduction of fluorine into amino acids and peptides offers a unique way to fine-tune their biophysical properties and intermolecular interactions. rsc.org

The principle behind this approach is that the degree and position of fluorination can be used to control characteristics such as hydrophobicity, secondary structure formation, and specific non-covalent interactions. rsc.orgchemrxiv.org For example, increasing the degree of fluorination in a peptide can promote its self-assembly into fibrils and hydrogels. rsc.org

In the context of drug design and biochemical probes, fluorine can be strategically placed to enhance binding affinity to a target protein or to block metabolic pathways. acs.org The small size of the fluorine atom allows it to replace a hydrogen atom with minimal steric perturbation, while its unique electronic properties can lead to significant changes in molecular interactions. nih.gov This strategy has been used to develop fluorescent probes for biological imaging and to create inhibitors that target protein-protein interactions. acs.orgnih.gov The development of fluorinated amino acid probes, designed for site-specific incorporation into proteins, allows for detailed structural and functional studies using techniques like 19F NMR. researchgate.net

Future Research Directions

Development of Novel Stereoselective Synthesis Methods

The synthesis of fluorinated amino acids, particularly specific stereoisomers, remains a significant challenge in organic chemistry. researchgate.netnih.gov While methods exist for producing racemic mixtures of 4-fluoroglutamate, obtaining enantiomerically pure isomers like DL-threo-4-Fluoroglutamic acid is often difficult, expensive, and results in low yields. ucd.ieresearchgate.net Future research must prioritize the development of more efficient and highly stereoselective synthetic routes.

Key areas for development include:

Enzymatic and Biocatalytic Approaches : The use of enzymes, such as lipases, for the kinetic resolution of fluorinated amino acid esters has shown promise, yielding products with excellent enantiomeric purity. mdpi.com Future work could explore a wider range of enzymes and whole-organism biocatalysis to resolve racemic mixtures of 4-fluoroglutamate precursors, potentially offering a greener and more efficient alternative to classical resolution. ucd.ie Some bacteria have demonstrated the ability to selectively degrade L-isomers, leaving the D-isomer, which could be a viable method for producing D-4-fluoroglutamate. ucd.ie

Asymmetric Catalysis : Advances in transition metal-catalyzed fluorination and asymmetric hydrogenation are powerful tools for creating chiral centers with high selectivity. numberanalytics.com Research into developing specific catalysts, such as chiral palladium complexes, for the synthesis of β,β-difluoro-α-amino acids could be adapted for monofluorinated compounds like 4-fluoroglutamic acid. nih.gov Similarly, the use of monoclonal antibodies as enzyme-like catalysts has been shown to produce chiral fluorinated compounds with high optical purity and could be explored. researchgate.net

Advanced Chemical Fluorination : Electrophilic fluorination of pyroglutamic acid derivatives has been investigated as a pathway to synthesize single stereoisomers of 4-fluoroglutamic acid. acs.org This method, using reagents like N-fluorobenzenesulfonimide (NFSI), can be highly diastereoselective. acs.org Future efforts could focus on overcoming challenges such as the resistance of monofluorinated products to a second fluorination and optimizing reaction conditions to improve yields and applicability to a wider range of substrates. acs.org

Table 1: Comparison of Synthetic Strategies for Fluorinated Amino Acids

MethodDescriptionKey AdvantagesFuture Research Focus
Enzymatic ResolutionUses enzymes (e.g., lipases, aminoacylases) to selectively react with one enantiomer in a racemic mixture. ucd.iemdpi.comHigh enantioselectivity (often ≥99% ee), mild reaction conditions. mdpi.comScreening for novel enzymes with higher efficiency and broader substrate scope for 4-fluoroglutamate precursors.
Asymmetric CatalysisEmploys chiral catalysts (e.g., transition metal complexes) to guide the formation of a specific stereoisomer. numberanalytics.comnih.govHigh catalytic efficiency, potential for large-scale synthesis. nih.govDesign of specific catalysts tailored for the stereoselective fluorination of glutamate (B1630785) analogs.
Chiral Auxiliary-Mediated SynthesisA chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. nih.govReliable control of stereochemistry.Developing more efficient and easily removable auxiliaries.
Electrophilic FluorinationUses reagents like Selectfluor or NFSI to introduce fluorine to a nucleophilic carbon center, often a pre-formed enolate. numberanalytics.comacs.orgDirect C-F bond formation. numberanalytics.comImproving diastereoselectivity and overcoming product inhibition for multiple fluorinations. acs.org

Comprehensive Enzymatic Profiling Across Diverse Biological Systems

This compound is known to interact with specific enzymes, acting as an effective inhibitor of folylpolyglutamate synthetase from rat liver, where it functions as an alternative substrate that terminates peptide chain elongation. nih.gov It and its other stereoisomers also show varying levels of competitive, reversible inhibition of rat brain glutamate decarboxylase. tandfonline.com However, its full spectrum of biological activity remains largely unexplored.

Future research should involve a systematic and comprehensive screening of this compound against a wide array of enzymes and cellular systems:

Mapping Interactions with Glutamate-Metabolizing Enzymes : Beyond glutamate decarboxylase, the compound should be tested against other key enzymes in glutamate pathways, such as glutamate dehydrogenase, glutamine synthetase, and various aminotransferases from different species and tissues. tandfonline.com This would build a detailed profile of its metabolic influence and identify potential new targets for therapeutic intervention.

Investigating Dehalogenase and Defluorinase Activity : Certain bacteria possess enzymes capable of cleaving carbon-fluorine bonds. ucd.iebiorxiv.org Cell-free extracts from Proteus mirabilis, E. coli, and Streptomyces cattleya have shown direct enzymatic defluorinating capability on 4-fluoroglutamate. ucd.ie A broader screening against microbial dehalogenases, particularly from the human gut microbiota, could uncover novel biocatalytic enzymes for bioremediation or pharmaceutical synthesis and provide insight into the metabolism of fluorinated xenobiotics. biorxiv.org

Exploring Effects on Protein Synthesis and Stability : The incorporation of fluorinated amino acids can significantly alter protein stability and function. numberanalytics.comd-nb.info Studies should investigate whether this compound can be incorporated into proteins by protein synthesis machinery. This could lead to the development of novel proteins with enhanced thermal stability or modified activity for applications in biotechnology and materials science. d-nb.infomdpi.com

Advanced Applications in Systems Biology and Metabolomics Research

Systems biology and metabolomics offer a holistic view of biological processes, and fluorinated molecules can serve as powerful tools in this research. mdpi.com The introduction of a fluorine atom provides a unique spectroscopic handle (¹⁹F-NMR) and can alter metabolic pathways in ways that generate valuable data.

Future applications for this compound in these fields include:

Metabolic Flux Analysis : Isotopically labeled this compound (e.g., with ¹³C or ¹⁵N) could be used as a tracer to map the flux of glutamate and related metabolites through complex metabolic networks in both healthy and diseased states. This would be particularly valuable for studying cancer metabolism or neurological disorders where glutamate pathways are often dysregulated.

¹⁸F-Labeled Tracers for PET Imaging : Fluorinated amino acids labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) are used as tracers in Positron Emission Tomography (PET) imaging. numberanalytics.com The synthesis of [¹⁸F]this compound could yield a novel PET tracer for imaging glutamate metabolism in vivo. This would have significant potential for diagnosing and monitoring diseases, particularly brain tumors and other cancers that avidly consume glutamate.

Probes for Proteomics and Chemical Biology : As a structural analog of glutamic acid, the compound could be used to develop chemical probes to identify and characterize glutamate-binding proteins. Its incorporation into peptides can also enhance stability and binding affinity, making it a valuable building block for designing peptide-based drugs and research tools. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing enantiomerically pure DL-threo-4-Fluoroglutamic acid, and how are enantiomers resolved?

  • Methodological Answer : Enantiomeric separation typically employs chiral chromatography or enzymatic resolution. For example, McGuire & Coward (1985) synthesized this compound via fluorination of glutamic acid precursors, followed by chiral column chromatography to isolate enantiomers. Purity is validated using 19F^{19}\text{F}-NMR and polarimetry .

Q. Which analytical techniques are most reliable for characterizing this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorometric detection or mass spectrometry (LC-MS/MS) is preferred due to the compound’s fluorine moiety. Studies like Donnelly & Murphy () used ion-selective electrodes to quantify fluoride release during bacterial defluorination, supplemented by 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR for structural confirmation .

Q. How is this compound utilized as a metabolic tracer in glutamine/glutamate pathway studies?

  • Methodological Answer : Radiolabeled 14C^{14}\text{C}- or 3H^{3}\text{H}-analogs are introduced into cell cultures or animal models. Metabolic flux is tracked via scintillation counting or autoradiography. Researchers must control for fluorinated analogs’ potential inhibition of glutamine synthetase, as shown in McGuire & Coward (1985) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on this compound’s defluorination efficiency across bacterial strains?

  • Methodological Answer : Standardize resting-cell assay conditions (e.g., pH, temperature, substrate concentration) to minimize variability. Donnelly & Murphy () observed strain-specific defluorination rates (e.g., Streptomyces cattleya vs. Proteus mirabilis) by measuring free fluoride via ion chromatography. Replicate experiments under controlled oxygen levels and co-factor availability to identify confounding factors .

Q. How does this compound act as a chain-terminating inhibitor in folylpolyglutamate synthesis, and what assays confirm this mechanism?

  • Methodological Answer : The compound competitively inhibits folylpolyglutamate synthetase by mimicking glutamate’s structure. McGuire & Coward (1985) used enzyme kinetics assays (e.g., Lineweaver-Burk plots) to demonstrate reduced VmaxV_{\text{max}} and unchanged KmK_m, confirming non-competitive inhibition. Radiolabeled 3H^{3}\text{H}-folate analogs quantified incomplete polyglutamate chain elongation .

Q. What in silico approaches predict this compound’s binding affinity to glutamine-dependent enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzyme active sites. Validate predictions with site-directed mutagenesis and isothermal titration calorimetry (ITC). Cross-reference with structural data from X-ray crystallography of inhibitor-enzyme complexes .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in fluoroglutamic acid’s metabolic stability across in vitro vs. in vivo models?

  • Methodological Answer : Conduct comparative studies using isotopically labeled analogs in both systems. For instance, track 18F^{18}\text{F}-labeled compounds via PET imaging in vivo and compare degradation rates to in vitro hepatocyte assays. Adjust for tissue-specific enzyme expression and transport kinetics .

Q. What statistical methods are appropriate for analyzing dose-response relationships in fluoroglutamic acid toxicity studies?

  • Methodological Answer : Use non-linear regression models (e.g., log-logistic curves) to calculate IC50_{50} values. Pair with ANOVA and post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure replicates account for biological variability, as bacterial defluorination assays showed ±15% variability in fluoride release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.